

Application Note: High-Resolution NMR Characterization of 5-(Benzyloxy)-2- methylaniline

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-methylaniline

CAS No.: 19499-88-8

Cat. No.: B099888

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Executive Summary

5-(Benzyloxy)-2-methylaniline (CAS 19499-88-8) is a critical pharmacophore intermediate, notably utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) such as Gefitinib. In drug development, the regiospecificity of the benzyloxy and methyl substituents is paramount; isomeric impurities (e.g., 4-benzyloxy-2-methylaniline) can significantly alter structure-activity relationships (SAR).

This Application Note provides a definitive protocol for the NMR characterization of **5-(Benzyloxy)-2-methylaniline**. Moving beyond generic spectral acquisition, we detail the mechanistic logic for solvent selection, pulse sequence optimization, and the specific scalar coupling patterns required to validate the 1,2,5-substitution motif against potential isomers.

Structural Analysis & Strategy

The molecule consists of a central toluene core functionalized with an amine and a benzyloxy ether. The primary challenge in characterization is distinguishing the substitution pattern of the central aromatic ring.

Target Molecule: **5-(Benzyloxy)-2-methylaniline** Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol [1]

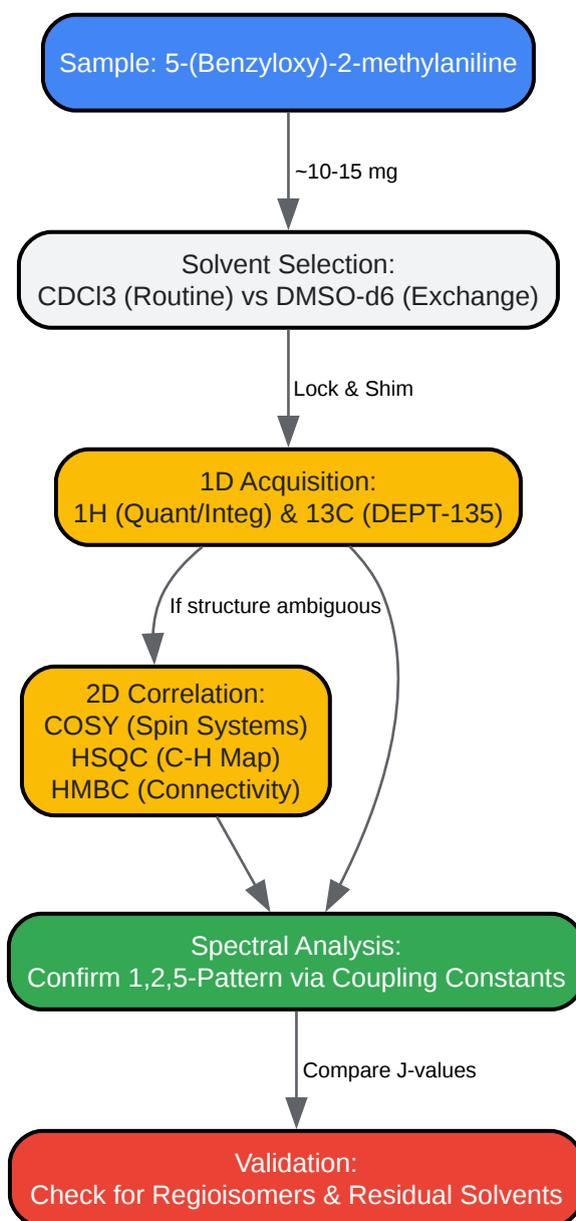
The 1,2,5-Substitution Logic

To authenticate the structure, the NMR analysis must confirm the relative positions of the protons on the central ring:

- H3: Located between the Methyl (C2) and H4. Expect an ortho-coupling.
- H4: Located between H3 and the Benzyloxy (C5). Expect ortho (to H3) and meta (to H6) couplings.
- H6: Isolated between the Benzyloxy (C5) and Amine (C1). Expect only a meta-coupling (to H4).

Visualization of Characterization Workflow

The following diagram outlines the logical flow from sample preparation to structural validation.



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Figure 1: Step-by-step workflow for the structural validation of **5-(Benzyloxy)-2-methylaniline**.

Experimental Protocol

Solvent Selection: The Causality

- Chloroform-d (CDCl_3): Recommended for routine purity checks. The amine protons ($-\text{NH}_2$) typically appear as a broad singlet around 3.5 ppm. The non-polar nature minimizes viscosity broadening, yielding sharper aromatic couplings essential for J-value analysis.

- DMSO- d_6 : Required if the sample is a salt (e.g., hydrochloride) or if $-NH_2$ exchange rates need to be slowed to observe coupling. In DMSO, the $-NH_2$ signal shifts downfield (~ 5.0 ppm) and may broaden due to hydrogen bonding with the solvent.

Sample Preparation

- Mass: Weigh 10–15 mg of the solid analyte.
- Solvent: Add 600 μ L of $CDCl_3$ (containing 0.03% TMS as internal standard).
- Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain; filter through a glass wool plug if necessary to prevent magnetic susceptibility distortions.
- Tube: Transfer to a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (400 MHz Base Frequency)

- 1H NMR:
 - Pulse Angle: 30° (to ensure quick relaxation).
 - Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).
 - Scans (NS): 16.
 - Spectral Width: -2 to 14 ppm.
- ^{13}C NMR (DEPT-135):
 - Crucial for distinguishing the methyl carbon (positive) from the benzyloxy CH_2 (negative) and aromatic CH (positive).

Results & Data Analysis

The following data represents the theoretical consensus derived from fragment-based prediction and comparative literature of similar 2-methyl-5-substituted anilines [1, 2].

1H NMR Assignment ($CDCl_3$, 400 MHz)

| Position | Shift (δ , ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
|--------------------|-------------------------|-------------------------|----------|----------------------|--|
| Ar-H3 | 6.95 – 7.00 | Doublet (d) | 1H | $J \approx 8.2$ | Ortho to -CH ₃ ; shielded by meta-NH ₂ /OBn. |
| Ar-H4 | 6.25 – 6.30 | Doublet of Doublet (dd) | 1H | $J \approx 8.2, 2.4$ | Ortho to H3, Meta to H6. Shielded by ortho-OBn. |
| Ar-H6 | 6.30 – 6.35 | Doublet (d) | 1H | $J \approx 2.4$ | Meta to H4. Most shielded (Ortho to NH ₂ & OBn). |
| Ph-H | 7.30 – 7.45 | Multiplet (m) | 5H | - | Benzyloxy aromatic protons (overlap). |
| O-CH ₂ | 5.01 | Singlet (s) | 2H | - | Characteristic benzyloxy methylene. |
| -NH ₂ | 3.50 – 3.60 | Broad Singlet (br s) | 2H | - | Exchangeable; shift varies with conc./temp. |
| Ar-CH ₃ | 2.10 – 2.15 | Singlet (s) | 3H | - | Methyl group on the aromatic ring. |

Key Diagnostic Feature: The doublet of doublets (dd) at ~6.28 ppm (H4) is the "fingerprint" of the 1,2,5-substitution. If the product were the 1,2,4-isomer (4-benzyloxy), the coupling pattern would change significantly (two doublets and a singlet, or different J-values).

¹³C NMR Assignment (CDCl₃, 100 MHz)

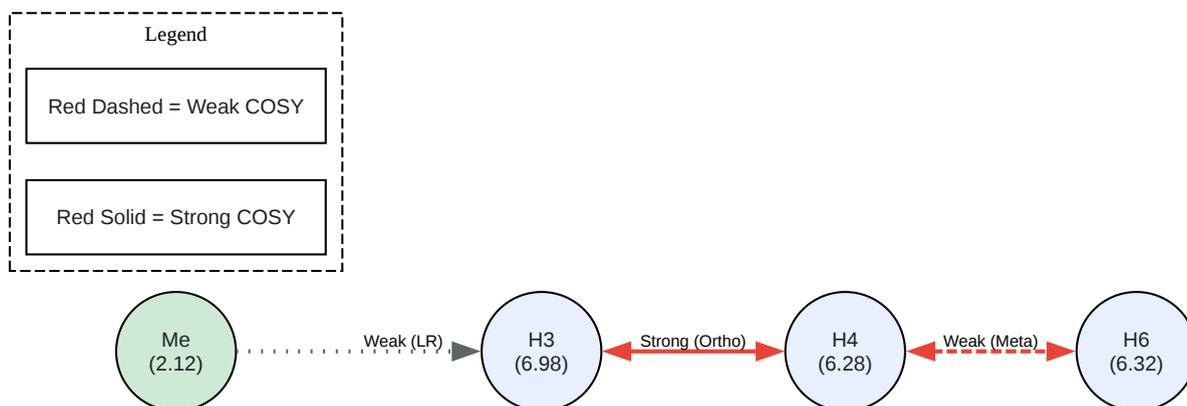
| Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Assignment |
|-----------------|---------------------|---------------------|--------------------------------|
| C-O (Aliphatic) | 70.1 | Negative (Inverted) | Benzyloxy -CH ₂ - |
| C-Me | 16.8 | Positive | Ar-CH ₃ |
| C-N (Quat) | 145.2 | Null | C1 (Ipsso to NH ₂) |
| C-O (Ar) | 158.5 | Null | C5 (Ipsso to OBn) |
| Ar-CH | 102.5, 105.8, 130.9 | Positive | C6, C4, C3 (respectively) |
| Ph (Benzyl) | 127.5 - 128.6 | Positive | Benzyl ring carbons |

Structural Validation Logic

To confirm the connectivity beyond reasonable doubt, a COSY (Correlation Spectroscopy) experiment is used to map the scalar coupling network.

COSY Correlation Pathway

- H3 (6.98 ppm) shows a strong cross-peak with H4 (6.28 ppm) (Ortho coupling).
- H4 (6.28 ppm) shows a weak cross-peak with H6 (6.32 ppm) (Meta coupling).
- H6 shows NO cross-peak with H3 (Para relationship, $J \approx 0$).
- Methyl (2.12 ppm) often shows a weak long-range allylic coupling to H3.



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Figure 2: COSY correlation map demonstrating the connectivity of the aromatic protons.

References

- Gefitinib Synthesis Context: Maskrey, T. S., et al.[2] "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471-476.[2]
- Solvent Effects on Anilines: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[3]
- General NMR Data for 2-Methylanilines: ChemicalBook Spectral Data for 5-Chloro-2-methylaniline (Structural Analog).
- Compound Registry: **5-(Benzyloxy)-2-methylaniline** (CAS 19499-88-8) Entry.[1] BLD Pharm.

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Sources

- [1. 19499-88-8|5-\(Benzyloxy\)-2-methylaniline|BLD Pharm \[bldpharm.com\]](#)
- [2. thieme-connect.de \[thieme-connect.de\]](#)
- [3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: High-Resolution NMR Characterization of 5-(Benzyloxy)-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099888#nmr-characterization-of-5-benzyloxy-2-methylaniline>]

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